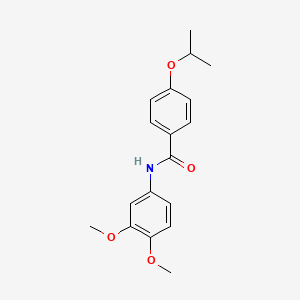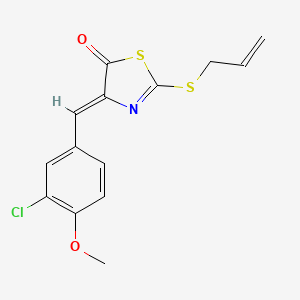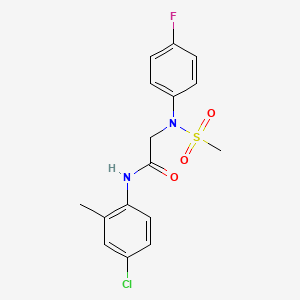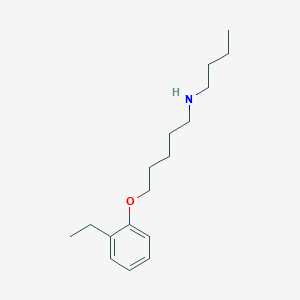![molecular formula C17H17ClN2O3S B5015821 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a small molecule inhibitor of various enzymes, including metalloproteinases and cathepsins.
作用机制
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a small molecule inhibitor that works by binding to the active site of various enzymes, including metalloproteinases and cathepsins. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the activity of metalloproteinases and cathepsins, which are involved in the progression of cancer.
实验室实验的优点和局限性
One of the advantages of using 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine in lab experiments is its specificity towards various enzymes, including metalloproteinases and cathepsins. Additionally, this compound has been shown to have neuroprotective effects and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting any experiments.
未来方向
There are various future directions for the research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine, including the evaluation of its potential applications in cancer research, inflammation, and neurodegenerative disease. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects. Moreover, the development of more potent and specific inhibitors of various enzymes, including metalloproteinases and cathepsins, is an area of active research, and this compound could serve as a starting point for the development of new inhibitors.
合成方法
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. The second step involves the reaction of 4-chlorobenzyl thiol with furoyl chloride to form 4-chlorobenzyl 2-furoylthiol. The final step involves the reaction of 4-chlorobenzyl 2-furoylthiol with piperazine to form this compound.
科学研究应用
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative disease. This compound has been shown to inhibit the activity of various enzymes, including metalloproteinases and cathepsins, which are involved in the progression of cancer and inflammation. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPCVZJFKBNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5015749.png)

![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)
![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)